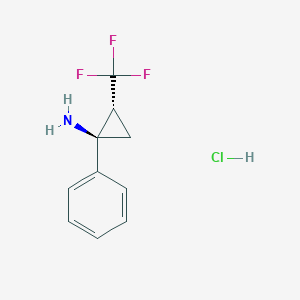

(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2287237-04-9 . It has a molecular weight of 237.65 . The compound is typically stored at room temperature and is available in powder form .

Safety Information The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Aplicaciones Científicas De Investigación

Application in Ticagrelor Synthesis

(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride is a key building block in the synthesis of Ticagrelor, a platelet aggregation antagonist. This compound is derived from (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid through hydrolytic resolution processes. Such processes involve the use of immobilized Candida antarctica lipase B in methyl tert‑butyl ether, demonstrating significant improvements in enzyme activity and enantioselectivity (Wang, Liu, & Tsai, 2019). Another study presents biocatalytic routes for synthesizing this key building block, using different biocatalysts like ketoreductase, amidase, or lipase, achieving high enantiomeric excesses (Hugentobler et al., 2016).

Conformational Restriction in Bioactive Compounds

The compound is used in synthesizing conformationally restricted analogues of histamine. Chiral cyclopropanes bearing differentially functionalized carbon substituents were developed as key intermediates. This application is significant in investigating bioactive conformations and improving the activity of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

Synthesis of Neurokinin-1 Receptor Antagonists

This compound plays a role in the synthesis of brain-penetrant, hydroisoindoline-based neurokinin-1 (NK(1)) receptor antagonists. These antagonists are significant in preclinical research for addressing nausea and vomiting induced by chemotherapy and surgery. The synthesis process includes several steps like Diels-Alder condensation and ether formation (Jiang et al., 2009).

Lewis Acid-Catalyzed Ring-Opening

The compound is involved in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This process is important for the synthesis of certain reuptake inhibitors, preserving the enantiomeric purity from the cyclopropane to the acyclic product (Lifchits & Charette, 2008).

Synthesis of Trifluoromethyl Cyclopropanes

It also finds use in the asymmetric synthesis of various trifluoromethyl cyclopropanes from olefins. The process involves Ru(ii)-Pheox catalysts, producing cyclopropane products with high yields and excellent diastereoselectivity and enantioselectivity (Kotozaki et al., 2018).

Synthesis of Tricyclic Compounds with Anti-Influenza Activity

A unique application is in the design and preparation of tricyclic compounds with a special amine moiety for anti-influenza virus agents. One such compound demonstrated potent anti-influenza A virus activity and was well-tolerated in mice, indicating its potential as a novel anti-influenza virus agent for humans (Oka et al., 2001).

Enantioselective Synthesis for HPV Treatment

This compound is also pivotal in the efficient asymmetric synthesis of a potential treatment for human papillomavirus infections. The process involves asymmetric reductive amination, leading to high disastereo facial selectivity (Boggs et al., 2007).

Mecanismo De Acción

Mode of Action

It is known that many similar compounds interact with their targets by forming covalent bonds, altering the target’s function and leading to downstream effects .

Biochemical Pathways

Compounds with similar structures have been shown to impact various metabolic sequences, enzymatic conversions, and gene expressions

Result of Action

Similar compounds have been shown to cause dna damage through the formation of reactive species

Propiedades

IUPAC Name |

(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDUTDSKIROIHZ-RJUBDTSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@]1(C2=CC=CC=C2)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)

![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B2885889.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2885896.png)

![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid](/img/structure/B2885898.png)

![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)

![N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2885901.png)